methyl 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-propylthiophene-3-carboxylate
Description
This compound features a 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl core linked via an acetyl amino group to a 5-propylthiophene-3-carboxylate moiety. The benzothiazin ring system incorporates sulfur, distinguishing it from oxygen-containing benzoxazin analogs.
Properties
IUPAC Name |
methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-5-propylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-3-6-11-9-12(19(24)25-2)18(26-11)21-16(22)10-15-17(23)20-13-7-4-5-8-14(13)27-15/h4-5,7-9,15H,3,6,10H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJJTWDRFHKRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-propylthiophene-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazine moiety linked to a thiophene ring. Its molecular formula is , and it has a molecular weight of approximately 320.36 g/mol. The specific arrangement of functional groups contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Benzothiazine Core : This is achieved through cyclization reactions involving appropriate thiazine derivatives.
- Acetylation : The introduction of the acetyl group enhances solubility and reactivity.
- Final Coupling : The thiophene derivative is coupled to the benzothiazine core under specific conditions to yield the final product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Candida albicans at low concentrations (MIC values around 50 μg/mL) .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 10 |
| HeLa (Cervical) | 8 |
| A549 (Lung) | 12 |
These results suggest that the compound may interfere with cell cycle progression and promote programmed cell death through intrinsic apoptotic pathways .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, such as topoisomerases and kinases.
- Receptor Modulation : The compound could act as a modulator for various receptors implicated in cancer progression and immune responses.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may disrupt cellular homeostasis leading to apoptosis .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Escherichia coli. The results indicated a significant reduction in bacterial load in treated samples compared to controls.
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on its anticancer properties, researchers treated human breast cancer cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability alongside increased markers for apoptosis.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzothiazine derivatives exhibit significant antimicrobial properties. The presence of the thiazine ring enhances lipophilicity, facilitating cellular membrane penetration and targeting various pathogens. Studies have shown that related benzothiazine compounds can inhibit bacterial growth effectively, suggesting that methyl 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-propylthiophene-3-carboxylate may possess similar properties .
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly through mechanisms targeting DNA synthesis pathways. Research on related compounds has demonstrated their ability to inhibit thymidylate synthase, an enzyme critical for DNA replication. In vitro studies have shown that certain benzothiazine derivatives exhibit cytotoxic effects against various cancer cell lines, indicating that this compound could be developed as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The modifications on the benzothiazine core and the thiophene side chain can significantly influence the pharmacological properties:
| Modification | Effect on Activity |
|---|---|
| Substitution on the benzothiazine ring | Alters binding affinity to biological targets |
| Variations in the thiophene side chain | Modulates lipophilicity and cell permeability |
This table illustrates how specific changes can enhance or diminish the desired biological effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include acylation and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Toxicological Studies
Preliminary toxicological assessments indicate that while many benzothiazine derivatives show promising therapeutic effects, they may also exhibit cytotoxicity at higher concentrations. It is essential to evaluate the safety profile of this compound through rigorous testing in both in vitro and in vivo models .
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
| Compound Name / ID | Core Structure | Molecular Weight | Key Substituents | Application |
|---|---|---|---|---|
| Target Compound | Benzothiazin + thiophene | ~422.5 g/mol* | Acetyl amino, 5-propylthiophene | Potential ROR-gamma modulator |
| N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide | Benzoxazin | ~475.6 g/mol | Piperidin-phenylmethyl, acetamide | ROR-gamma modulator |
| N-[3-(4-Benzylpiperidin-1-yl)propyl]-2-{4-[(4-fluorophenyl)methyl]-benzothiazin-2-yl}propanamide | Benzothiazin | 559.75 g/mol | 4-Fluorophenylmethyl, benzylpiperidin | Under investigation |
| Metsulfuron Methyl Ester | Triazine-sulfonylurea | 381.4 g/mol | Methoxy, methyl, sulfonylurea | Herbicide |
*Calculated based on molecular formula.
Preparation Methods
Cyclization of o-Mercaptocinnamic Acid Derivatives
The 1,4-benzothiazine core is synthesized via oxidative cyclization of o-mercaptocinnamic acid derivatives. As detailed in patent CN1086699C, this method involves:
- Condensation of 2-mercapto-5-methoxybenzoic acid with methyl acetoacetate in polyphosphoric acid (PPA) at 85–90°C.
- Acid-catalyzed cyclization to yield methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (97% purity).
Reaction Conditions :
Alternative Route via Styryl Sulfoxide Cyclization
Patent CN1086699C describes a regiospecific method using diarylethene sulfoxides:
- Sulfoxide formation : Oxidation of styryl sulfides (e.g., methyl 3-(tert-butylsulfinyl)acrylate) with m-chloroperbenzoic acid (mCPBA) at -20°C.
- Lewis acid-mediated cyclization : Treatment with titanium tetrachloride (TiCl₄) in anhydrous tetrahydrofuran (THF) induces intramolecular cyclization to form the benzothiazine ring.
Advantages :
Synthesis of the Thiophene Fragment
Gewald Reaction for 2-Aminothiophene Synthesis
The 5-propylthiophene-3-carboxylate moiety is synthesized via the Gewald reaction:
- Ketone-cyanide condensation : Reaction of propyl cyanide with methyl thioglycolate in the presence of morpholine.
- Cyclization : Sulfur incorporation catalyzed by elemental sulfur at 60–70°C.
Reaction Scheme :
$$
\text{Propionitrile + Methyl thioglycolate} \xrightarrow{\text{S, morpholine}} \text{Methyl 2-amino-5-propylthiophene-3-carboxylate}
$$
Optimization :
Coupling of Benzothiazine and Thiophene Fragments
Amide Bond Formation
The acetyl amino linker is introduced via carbodiimide-mediated coupling:
- Activation : Treatment of methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM).
- Aminolysis : Reaction with 2-amino-5-propylthiophene-3-carboxylate at 0–5°C.
Boron Trichloride-Mediated Acylation
Alternative acylation method from patent CN1086699C:
- In situ acetylation : Benzothiazine intermediate is treated with acetyl chloride and boron trichloride (BCl₃) in 1,2-dichloroethane at 0°C.
- Coupling : Direct reaction with the thiophene amine fragment without isolation.
Advantages :
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 6.91 (s, 1H, NH), 3.89 (s, 3H, OCH₃), 2.56 (t, J=7.2 Hz, 2H, CH₂), 1.62–1.58 (m, 2H, CH₂), 0.93 (t, J=7.3 Hz, 3H, CH₃).
- IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide).
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Regioselectivity |
|---|---|---|---|
| PPA Cyclization | 72 | 97 | Moderate |
| Sulfoxide Route | 81 | 99 | High |
| Gewald Reaction | 82 | 98 | N/A |
| BCl₃ Acylation | 81 | 99 | High |
Industrial-Scale Considerations
- Cost Efficiency : The sulfoxide route, despite higher yield, requires expensive TiCl₄. PPA-mediated cyclization remains preferable for bulk production.
- Environmental Impact : Boron trichloride generates hazardous waste; alternative catalysts (e.g., ZnI₂) are under investigation.
Q & A
Q. What experimental controls are essential when replicating literature procedures for this compound?
- Methodological Answer :
- Negative Controls : Run parallel reactions without catalysts or key reagents to confirm step-specific dependencies.
- Cross-Validation : Reproduce spectral data (e.g., NMR shifts) from published analogs (e.g., ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl] derivatives) to ensure consistency in structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
